molecular formula C10H20N2O2 B8450991 Piperidin-4-yl-carbamic acid butyl ester CAS No. 141498-58-0

Piperidin-4-yl-carbamic acid butyl ester

Cat. No.: B8450991
CAS No.: 141498-58-0
M. Wt: 200.28 g/mol
InChI Key: JDWFIHOKPNSLHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Piperidin-4-yl-carbamic acid butyl ester is a carbamate derivative featuring a piperidine ring substituted at the 4-position with a carbamic acid butyl ester group. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the preparation of neurotensin receptor agonists and other bioactive molecules . Its synthesis typically involves multi-step processes, such as Suzuki coupling and selective hydrogenation, to introduce functional groups like fluorobenzene boronic acid moieties . For example, tert-butyl variants of this compound (e.g., (4-fluoro-3-piperidin-4-yl-benzyl)-carbamic acid tert-butyl ester) are synthesized via reactions with intermediates like 5-((tert-butoxycarbonyl)aminomethyl)-2-fluorobenzene boronic acid, followed by hydrogenation . The tert-butyl ester group enhances stability during synthetic workflows, making it advantageous for drug discovery .

Properties

CAS No.

141498-58-0

Molecular Formula

C10H20N2O2

Molecular Weight

200.28 g/mol

IUPAC Name

butyl N-piperidin-4-ylcarbamate

InChI

InChI=1S/C10H20N2O2/c1-2-3-8-14-10(13)12-9-4-6-11-7-5-9/h9,11H,2-8H2,1H3,(H,12,13)

InChI Key

JDWFIHOKPNSLHO-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)NC1CCNCC1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Alkyl Ester Variations

Piperidin-4-yl-carbamic acid esters exhibit diverse pharmacological and physicochemical properties depending on the ester substituent. Key analogs include:

Compound Name Substituent Key Features Reference
Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate Biphenyl group Increased aromaticity; potential for π-π interactions in receptor binding
2,2,6,6-Tetramethylpiperidin-4-yl butyrate 2,2,6,6-Tetramethyl group Enhanced steric hindrance; altered lipophilicity (logP ~4.26)
[1-(2-Hydroxy-ethyl)-piperidin-4-ylmethyl]-carbamic acid benzyl ester Benzyl ester + hydroxyethyl Improved solubility due to polar hydroxyethyl group
[1-(4-Chloro-pyrimidin-2-yl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester Chloropyrimidinyl group Introduction of halogenated heterocycle; impacts binding affinity
  • Butyl vs. tert-Butyl Esters : The tert-butyl group in analogs like (4-fluoro-3-piperidin-4-yl-benzyl)-carbamic acid tert-butyl ester provides steric protection, reducing hydrolysis rates compared to linear butyl esters .
  • Benzyl Esters: Compounds like [1-(2-aminoethyl)-piperidin-4-yl]-methyl-carbamic acid benzyl ester exhibit higher reactivity in nucleophilic environments due to the labile benzyl group, making them suitable for transient intermediates .

Physicochemical Properties

  • Lipophilicity : Butyl esters generally exhibit moderate logP values (~4.26), whereas benzyl esters (e.g., [1-(2-hydroxyethyl)-piperidin-4-ylmethyl]-carbamic acid benzyl ester) show higher logP due to aromaticity .
  • Thermal Stability : Tert-butyl esters demonstrate superior thermal stability (e.g., decomposition temperatures >200°C) compared to methyl or ethyl esters, as seen in dimethylmalonic acid butyl esters .
  • Polymorphism: Similar to oleanolic acid butyl ester, piperidin-4-yl carbamates may exhibit polymorphic forms. For example, metastable phases stabilized by O-H···O hydrogen bonds can transition to dispersion-dominated stable phases .

Pharmacological Relevance

  • Neurotensin Receptor Agonists : Piperidin-4-yl-carbamic acid tert-butyl ester is a key intermediate in synthesizing small-molecule agonists targeting neurotensin receptor 1, with structural analogs showing varied binding affinities depending on substituents .
  • Bioavailability : The tert-butyl ester’s stability enhances oral bioavailability in preclinical models, whereas benzyl esters are often cleaved in vivo to release active amines .

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